(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]
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Overview
Description
1,4-Bis(2-hydroxybenzoyl)benzene is an organic compound with the molecular formula C20H14O4 It is a derivative of benzene with two hydroxybenzoyl groups attached to the 1 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxybenzoyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-bis(4-halogenobenzoyl)benzene with alkali metal hydroxides or alkaline earth metal hydroxides in various solvents at elevated temperatures. This reaction typically occurs at temperatures ranging from 100°C to 250°C .
Industrial Production Methods
Industrial production of 1,4-bis(2-hydroxybenzoyl)benzene often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. The use of phase transfer catalysts can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-hydroxybenzoyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxybenzoyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1,4-Bis(2-hydroxybenzoyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, such as polyaryletherketones, which have applications in aerospace and automotive industries
Mechanism of Action
The mechanism of action of 1,4-bis(2-hydroxybenzoyl)benzene involves its interaction with various molecular targets and pathways. The hydroxybenzoyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-hydroxybenzoyl)benzene: Similar in structure but with hydroxy groups at different positions.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxybenzoyl groups.
1,4-Bis(2-methoxybenzoyl)benzene: Similar structure with methoxy groups instead of hydroxy groups
Uniqueness
1,4-Bis(2-hydroxybenzoyl)benzene is unique due to its specific arrangement of hydroxybenzoyl groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
66832-95-9 |
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Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
[4-(2-hydroxybenzoyl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H14O4/c21-17-7-3-1-5-15(17)19(23)13-9-11-14(12-10-13)20(24)16-6-2-4-8-18(16)22/h1-12,21-22H |
InChI Key |
YEMSWWWGIBCIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
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